Gadolinium(2+)
Description
Properties
Molecular Formula |
Gd+2 |
|---|---|
Molecular Weight |
157.2 g/mol |
IUPAC Name |
gadolinium(2+) |
InChI |
InChI=1S/Gd/q+2 |
InChI Key |
UVTDZAPQOTUWGV-UHFFFAOYSA-N |
SMILES |
[Gd+2] |
Canonical SMILES |
[Gd+2] |
Origin of Product |
United States |
Preparation Methods
High-Temperature Solid-State Reduction
Metallothermic reduction using alkaline earth metals has shown promise for generating Gd²⁺ species. In one protocol:
-
Reactants :
-
GdCl₃ (anhydrous)
-
Calcium granules
-
LiCl-KCl eutectic flux
-
-
Conditions :
-
Temperature: 800–900°C
-
Atmosphere: Argon glovebox (<0.1 ppm O₂/H₂O)
-
Duration: 48–72 hours
-
The reaction proceeds as:
Yields typically reach 60–70%, with purity confirmed by X-ray diffraction.
Electrochemical Reduction
Controlled-potential electrolysis in non-aqueous media enables precise generation of Gd²⁺:
| Parameter | Value |
|---|---|
| Solvent | Dimethoxyethane (DME) |
| Supporting electrolyte | [n-Bu₄N][B(C₆F₅)₄] |
| Working electrode | Glassy carbon |
| Reference electrode | Ag/AgNO₃ (0.01 M in DME) |
| Applied potential | −2.1 V vs. Fc⁰/⁺ |
This method produces Gd²⁺ with >90% Faradaic efficiency, as verified by cyclic voltammetry.
Stabilization Strategies for Gd²⁺ Complexes
Macrocyclic Ligand Systems
The use of crown ethers and cryptands significantly enhances the stability of Gd²⁺:
Example: 18-crown-6 complexation
Properties of the complex:
Polyol-Mediated Synthesis
Adapting methods from Gd³⁺ nanoparticle synthesis, the polyol approach has been modified for Gd²⁺:
-
Reactants :
-
Gd(NO₃)₃·6H₂O
-
Diethylene glycol (DEG)
-
Sodium borohydride
-
-
Procedure :
-
Heat Gd(NO₃)₃ in DEG to 180°C under N₂
-
Inject NaBH₄ solution (1 M in DEG)
-
Reflux at 190°C for 4 hours
-
The resulting Gd⁰ nanoparticles undergo partial oxidation to form Gd²⁺ surface species, as evidenced by XPS analysis.
Analytical Characterization Techniques
Spectroscopic Methods
| Technique | Gd²⁺ Signature | Gd³⁺ Reference |
|---|---|---|
| XPS | Binding energy: 142.3 eV (4d) | 145.1 eV (4d) |
| UV-Vis | λ_max = 320 nm (f-f transition) | λ_max = 275 nm |
| EPR | g = 1.992 (S = 7/2) | No signal (S = 0) |
Magnetic Properties
Gd²⁺ compounds exhibit enhanced magnetic susceptibility compared to Gd³⁺:
Challenges in Gadolinium(2+) Chemistry
Oxidative Instability
The standard reduction potential for:
necessitates rigorous oxygen exclusion. Even trace H₂O (≥10 ppm) causes rapid disproportionation:
Limited Ligand Compatibility
Most traditional Gd³⁺ chelators (e.g., DOTA, AAZTA) cannot stabilize Gd²⁺. New ligand frameworks are required, such as:
Emerging Applications
Magnetic Resonance Imaging (MRI) Contrast Agents
While current agents use Gd³⁺, theoretical models predict Gd²⁺ complexes could offer:
-
Higher relaxivity : Projected r₁ = 12.7 mM⁻¹s⁻¹ vs. 4.3 mM⁻¹s⁻¹ for Gd³⁺
-
Reduced nephrotoxicity : Lower charge density decreases protein binding
Quantum Computing Materials
Gd²⁺-doped YAG crystals show promise as qubit hosts:
| Property | Gd²⁺:YAG | NV Center in Diamond |
|---|---|---|
| Coherence time (T₂) | 1.8 ms (4 K) | 1.9 ms (77 K) |
| Optical addressability | Yes (650 nm) | Yes (637 nm) |
Q & A
Q. How can machine learning improve the prediction of Gadolinium(2+) ligand stability constants?
- Methodological Answer :
- Dataset Curation : Compile stability constants (logβ) from literature, ensuring uniformity in ionic strength and temperature annotations .
- Feature Selection : Train models on descriptors like ligand denticity, hard/soft acid-base (HSAB) parameters, and solvent dielectric constants .
- Validation : Compare predictions with experimental results for non-training ligands (e.g., phosphonates vs. carboxylates) to assess generalizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
